N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a 1,4-dioxaspiro[44]nonane ring system and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[44]nonane ring system This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(3-methoxyphenyl)acetamide
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(2-methoxyphenyl)acetamide
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-hydroxyphenyl)acetamide
Uniqueness: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-6-4-13(5-7-14)10-16(19)18-11-15-12-21-17(22-15)8-2-3-9-17/h4-7,15H,2-3,8-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZEVAWPPZNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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